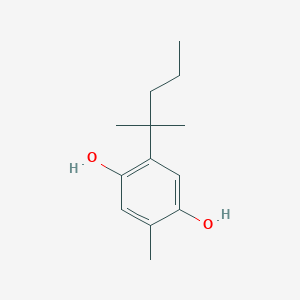
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound belonging to the class of phenols It features a benzene ring substituted with two hydroxyl groups (diol) and two alkyl groups, making it a derivative of hydroquinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of hydroquinone with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A simpler phenol with two hydroxyl groups on the benzene ring.
Tert-butylhydroquinone (TBHQ): A phenol with a tert-butyl group and two hydroxyl groups.
2,5-Dimethylhydroquinone: A hydroquinone derivative with two methyl groups.
Uniqueness
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is unique due to the presence of both a bulky alkyl group and hydroxyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
65833-25-2 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-13(3,4)10-8-11(14)9(2)7-12(10)15/h7-8,14-15H,5-6H2,1-4H3 |
InChI Key |
AAMOZUVNQWDUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=C(C=C(C(=C1)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



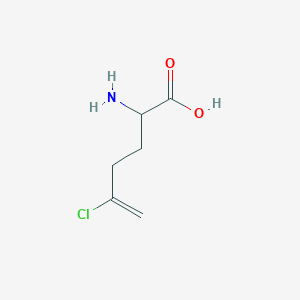

![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
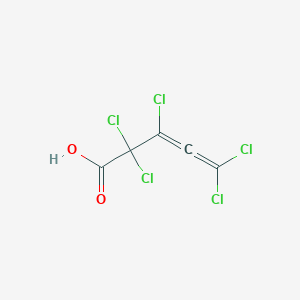
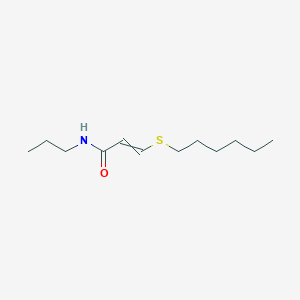

![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
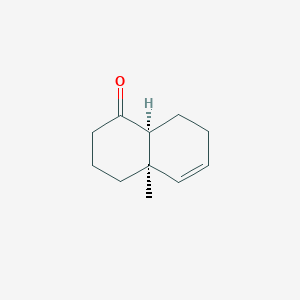
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
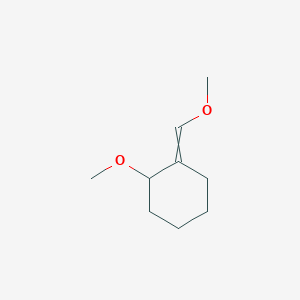
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
